methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Protecting Group Strategy Synthetic Efficiency Caspase Inhibitor Synthesis

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (CAS 87884-14-8) is a single-enantiomer, orthogonally protected L-aspartic acid derivative featuring an N-Boc group, a methyl ester, and a side-chain aldehyde. It belongs to the class of α-amino acid semialdehydes used as chiral building blocks in medicinal chemistry and peptide synthesis.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 87884-14-8
Cat. No. B3431021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
CAS87884-14-8
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC=O)C(=O)OC
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14)/t7-/m0/s1
InChIKeyYRBARHABTATAFQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (CAS 87884-14-8) – Chiral Aspartic Semialdehyde Building Block


Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (CAS 87884-14-8) is a single-enantiomer, orthogonally protected L-aspartic acid derivative featuring an N-Boc group, a methyl ester, and a side-chain aldehyde. It belongs to the class of α-amino acid semialdehydes used as chiral building blocks in medicinal chemistry and peptide synthesis [1]. The compound is a key intermediate for the construction of aspartic acid aldehyde moieties found in caspase inhibitors and other protease-targeting molecules [2]. Its molecular formula is C10H17NO5 with a molecular weight of 231.25 Da, and it is supplied as a research reagent with a minimum purity specification of 95% .

Why Generic Substitution of CAS 87884-14-8 Fails: Orthogonal Protection and Chiral Aldehyde Integrity


Generic substitution among N-protected aspartic acid derivatives is not a chemically neutral decision. This compound combines a single N-Boc group with a methyl ester and a free aldehyde, creating a specific orthogonal protection pattern that directly determines its synthetic compatibility and downstream yield [1]. In contrast, the widely cited N,N-di-Boc aspartic semialdehyde methyl ester (CAS 219617-09-1) requires a subsequent selective mono-deprotection step under carefully controlled conditions to differentiate between the two Boc sites, a process that risks aldehyde exposure and product loss . Similarly, using the tert-butyl ester analog (Boc-Asp-OtBu semialdehyde) changes the acid-labile ester group, altering the sequence of deprotection and potentially leading to aspartimide formation during peptide coupling [2]. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for CAS 87884-14-8 Against Structural Analogs


Single N-Boc vs. N,N-Di-Boc: Eliminates Selective Mono-Deprotection Step and Prevents Aldehyde Side-Reactions

The target compound possesses a single N-Boc protecting group, whereas the closely related N,N-di-Boc aspartic semialdehyde methyl ester (CAS 219617-09-1) carries two identical Boc groups that must be differentiated in a subsequent mono-deprotection step. The synthesis of the di-Boc analog proceeds with >99% yield from the corresponding diester . However, its further elaboration in a synthetic sequence requires selective mono-deprotection of one carbamate without removing the second, a process that demands careful optimization of acid source, temperature, and reaction time to avoid over-deprotection to the free amine . In contrast, the target mono-Boc compound is used directly as a building block without requiring additional differentiation of two identical protecting groups. In a reported complex molecule synthesis, the mono-Boc semialdehyde methyl ester was transformed in a single step with a yield of 41% under Pd/C-catalyzed flow hydrogenation conditions [1], demonstrating its direct usability without a prior deprotection sequence that could compromise the aldehyde function.

Protecting Group Strategy Synthetic Efficiency Caspase Inhibitor Synthesis

Methyl Ester Orthogonality vs. tert-Butyl Ester Analog: Enables Sequential Boc/Ester Deprotection Control

The methyl ester in the target compound (CAS 87884-14-8) provides orthogonal stability to acid relative to the N-Boc group, allowing Boc removal under standard TFA conditions while retaining the methyl ester. In contrast, the tert-butyl ester analog (Boc-Asp-OtBu semialdehyde, derived from CAS 34582-32-6) features two acid-labile groups (Boc and tBu ester) that deprotect simultaneously under acidic conditions . This orthogonality is critical because selective deprotection enables stepwise peptide elongation without exposing the aldehyde to piperidine (Fmoc strategy) or strong acid (Boc strategy) prematurely. The methyl ester also reduces the risk of aspartimide formation during coupling of aspartic acid residues compared to tert-butyl or benzyl esters, which are more prone to base-catalyzed succinimide ring closure [1]. The target compound meets a minimum purity specification of 95% as supplied, with long-term storage stability under cool, dry conditions .

Orthogonal Deprotection Solid-Phase Peptide Synthesis Aspartimide Prevention

Chiral Integrity: Single (S)-Enantiomer Defined by Specific Rotation from Commercial Sources

The target compound is supplied as the single (2S)-enantiomer derived from L-aspartic acid, with the chiral center at the α-carbon retained through the semialdehyde synthesis. While a direct specific rotation value for CAS 87884-14-8 is not consistently reported across vendor databases, the structurally analogous Boc-L-aspartic acid 1-methyl ester (CAS 98045-03-5) exhibits a specific rotation of −20.0° to −23.0° (c=1, MeOH) . The enantiospecificity of the semialdehyde building block is essential for the synthesis of enantiomerically pure unsaturated α-amino acids via Wittig reactions, where the chirality of the starting aldehyde is preserved in the final product [1]. Racemic or enantiomerically undefined aspartic semialdehyde derivatives would compromise the optical purity of downstream bioactive molecules, particularly caspase inhibitors where the (S)-configuration at the aspartate P1 position is critical for enzyme recognition [2].

Enantiomeric Purity Chiral Building Block Peptidomimetic Synthesis

Aldehyde Reactivity Differentiates from Carboxylic Acid Analog: Enables Site-Specific Conjugation and Wittig Chemistry

The defining structural feature of CAS 87884-14-8 is the free aldehyde group on the aspartate side chain, which distinguishes it from the carboxylic acid analog Boc-L-aspartic acid 4-methyl ester (Boc-Asp(OMe)-OH, CAS 59768-74-0). The aldehyde enables direct Wittig olefination to produce enantiomerically pure unsaturated α-amino acids in high yields, without requiring reduction-oxidation sequences [1]. Attempting to use the carboxylic acid analog for the same purpose would require conversion of the acid to the aldehyde, adding at least two synthetic steps (reduction to alcohol, then oxidation, or acid chloride formation followed by Rosenmund reduction) with concomitant risk of racemization [2]. The aldehyde compound is also the direct precursor for peptide aldehydes, which serve as transition-state analog inhibitors of cysteine and serine proteases, where the aldehyde group forms a reversible covalent hemiacetal with the active-site nucleophile [3].

Aldehyde Building Block Wittig Reaction Peptide Aldehyde Synthesis

Optimal Application Scenarios for Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate (CAS 87884-14-8) Based on Differentiated Evidence


Synthesis of Enantiomerically Pure Unsaturated α-Amino Acids via Wittig Olefination

The compound serves as the preferred chiral aldehyde partner for Wittig reactions with stabilized phosphorus ylides, as demonstrated by Markidis et al. (1998) [1]. The single N-Boc protection and pre-formed aldehyde allow direct olefination to produce enantiomerically pure unsaturated α-amino acids without additional protecting group manipulations. Attempting this transformation with the N,N-di-Boc analog would require a prior selective mono-deprotection step that risks aldehyde integrity .

Solid-Phase Synthesis of Aspartyl Peptide Aldehydes as Protease Inhibitors

In Boc-strategy solid-phase peptide synthesis (SPPS), the compound is directly coupled via its free C-terminal methyl ester after standard saponification, while the orthogonal N-Boc group is removed on-resin with TFA. The aldehyde is revealed only at the final cleavage step, enabling the construction of C-terminal aspartic aldehyde peptides that act as reversible covalent inhibitors of caspases and other cysteine proteases [1]. The use of a mono-Boc rather than di-Boc variant avoids selective deprotection failure modes described in Aladdin's technical assessment .

Preparation of Modified Amino Acid Building Blocks for Peptidomimetic Drug Discovery

The aldehyde functionality enables reductive amination with amines or amino acid esters to generate N-alkylated or substituted aspartate derivatives that serve as constrained peptidomimetic scaffolds [1]. The orthogonal methyl ester can be selectively hydrolyzed under basic conditions without affecting the Boc group, allowing stepwise elaboration of the C-terminus while the aldehyde is protected as an acetal or used directly . This differentiated protection pattern is not available with the fully acid-labile tert-butyl ester analog.

Chemical Biology Tool for Activity-Based Protein Profiling of Proteases

The aldehyde moiety of the deprotected compound can form reversible hemiacetal adducts with active-site serine or cysteine residues, making this building block a key intermediate for the synthesis of activity-based probes [1]. The availability of the compound at 95% purity from commercial sources enables rapid SAR exploration in protease inhibitor programs without in-house multistep synthesis of the chiral aldehyde intermediate.

Quote Request

Request a Quote for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.